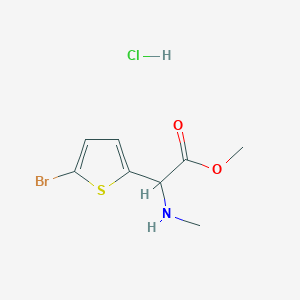

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride

CAS No.: 2059932-66-8

Cat. No.: VC3423827

Molecular Formula: C8H11BrClNO2S

Molecular Weight: 300.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059932-66-8 |

|---|---|

| Molecular Formula | C8H11BrClNO2S |

| Molecular Weight | 300.6 g/mol |

| IUPAC Name | methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate;hydrochloride |

| Standard InChI | InChI=1S/C8H10BrNO2S.ClH/c1-10-7(8(11)12-2)5-3-4-6(9)13-5;/h3-4,7,10H,1-2H3;1H |

| Standard InChI Key | GMIVUJBZBDVPKW-UHFFFAOYSA-N |

| SMILES | CNC(C1=CC=C(S1)Br)C(=O)OC.Cl |

| Canonical SMILES | CNC(C1=CC=C(S1)Br)C(=O)OC.Cl |

Introduction

Chemical Properties and Structure

Molecular Composition

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride consists of a brominated thiophene ring attached to a methylamino acetate moiety. The molecular formula is C₈H₁₁BrClNO₂S, which indicates the presence of bromine (Br), chlorine (Cl), nitrogen (N), oxygen (O), sulfur (S), and a hydrocarbon backbone. The molecular weight is calculated as 300.6 g/mol .

The structural representation includes:

-

Thiophene Ring: A five-membered aromatic ring containing sulfur.

-

Bromine Substitution: Positioned at the 5th carbon of the thiophene ring.

-

Methylamino Group: Attached to the acetate moiety.

-

Hydrochloride Salt: Enhances solubility and stability in aqueous environments.

Structural Descriptors

The compound's structural descriptors are vital for understanding its chemical behavior:

These descriptors facilitate computational modeling and database searches for related compounds.

Physical Properties

The compound is typically available as a solid with high purity levels (≥95%). Its physical form contributes to its utility in laboratory settings for synthesis and analytical studies .

Synthesis Methods

General Synthetic Approach

The synthesis of Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride involves multi-step organic reactions:

-

Thiophene Bromination: Introduction of bromine at the 5th position of the thiophene ring using brominating agents like N-bromosuccinimide.

-

Acetate Coupling: Attachment of the methylamino acetate group through nucleophilic substitution or condensation reactions.

-

Hydrochloride Formation: Conversion into the hydrochloride salt by reacting with hydrochloric acid to improve solubility and stability .

Reaction Conditions

Optimal reaction conditions include:

-

Solvents such as dichloromethane or ethanol for enhanced reactivity.

-

Catalysts like pyridine or triethylamine to facilitate nucleophilic substitution.

-

Controlled temperature ranges (0°C to room temperature) to prevent side reactions.

Purification Techniques

After synthesis, purification methods such as recrystallization or column chromatography are employed to achieve high-purity samples suitable for research applications.

Biological Activities

Antidepressant Activity

Animal models have shown that this compound significantly reduces depressive behaviors compared to control groups:

"A study examining thiophene derivatives on depression models in rodents found that this compound significantly reduced depressive behaviors".

Such findings position it as a candidate for further development in treating mood disorders.

Anticancer Efficacy

Research on brominated thiophene derivatives has revealed anticancer properties:

"The compound inhibited growth in breast cancer cell lines, highlighting its potential as a lead compound for further development".

These results underscore its utility in oncology research.

Applications in Medicinal Chemistry

Drug Development

The structural features of Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride make it a valuable scaffold for drug development:

-

Selective Binding: Its ability to bind specific proteins aids in targeting biological pathways.

-

Lead Optimization: Modifications to its structure could enhance efficacy and reduce toxicity.

Chemical Biology

In chemical biology, this compound serves as a tool for studying cellular mechanisms:

"Its ability to selectively bind to certain proteins makes it useful in elucidating mechanisms of action".

Comparative Analysis with Related Compounds

Similar Brominated Thiophenes

Compared to other brominated thiophenes, this compound exhibits distinct properties due to its functional groups:

"Its uniqueness contributes to distinct chemical properties and applications".

Analogous Acetate Derivatives

Analogous acetate derivatives lack the specificity observed in Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride, making it superior for targeted research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume